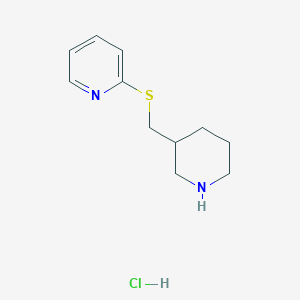
2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride
Übersicht
Beschreibung
2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2S and its molecular weight is 244.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies related to this compound, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring attached to a pyridine moiety via a sulfur atom. Its chemical formula is with a CAS number of 745066-47-1. The presence of sulfur in its structure is significant for its interactions with biological targets.
Research indicates that this compound interacts with various receptors and enzymes, influencing several biological pathways:
- Receptor Modulation : The compound has been studied for its effects on histamine receptors, particularly the H3 receptor, which plays a crucial role in neurotransmission and pain modulation. It has shown potential as a dual ligand for both histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain pathways .
- Enzyme Interaction : The compound's piperidine moiety is critical for its binding affinity to specific enzymes, enhancing its therapeutic potential in treating neurological disorders .
Biological Activity
The biological activities of this compound can be summarized as follows:
- Analgesic Properties : Studies have demonstrated that derivatives of this compound exhibit significant analgesic activity in both nociceptive and neuropathic pain models. This is attributed to their ability to modulate receptor activity effectively .
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This suggests that this compound may also possess anti-inflammatory properties .
- Neuroprotective Effects : The interaction with sigma receptors indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Eigenschaften
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10;/h1-2,5,7,10,12H,3-4,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKHMENJICBVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













